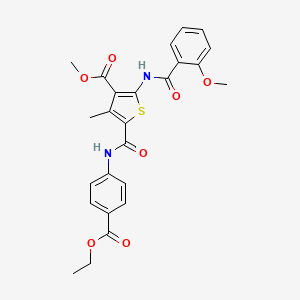![molecular formula C11H21NO B12070536 4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)
4-[(Cyclobutylmethoxy)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclobutylmethoxy)methyl]piperidine, also known by its systematic name 3-((Cyclobutylmethoxy)methyl)piperidine, is a chemical compound with the molecular formula
C11H21O1N1
. Unfortunately, specific pricing and availability information are not currently available .Méthodes De Préparation
Synthetic Routes:
The synthesis of 4-[(Cyclobutylmethoxy)methyl]piperidine involves several synthetic routes. One common method is the reaction between cyclobutylmethyl chloride and piperidine under appropriate conditions. The cyclobutylmethyl group is introduced via this reaction, resulting in the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimized reaction conditions and purification steps to achieve high yields.
Analyse Des Réactions Chimiques
4-[(Cyclobutylmethoxy)methyl]piperidine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions involving the piperidine ring or the cyclobutylmethyl group are possible.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Applications De Recherche Scientifique
4-[(Cyclobutylmethoxy)methyl]piperidine finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological systems, including receptors and enzymes.
Medicine: Investigations focus on potential therapeutic properties, such as antiviral or analgesic effects.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The exact mechanism by which 4-[(Cyclobutylmethoxy)methyl]piperidine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, such as receptors or enzymes, leading to downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
4-(cyclobutylmethoxymethyl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-2-10(3-1)8-13-9-11-4-6-12-7-5-11/h10-12H,1-9H2 |
Clé InChI |
QPULPWVTLLSLKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)COCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



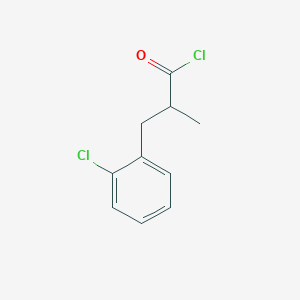


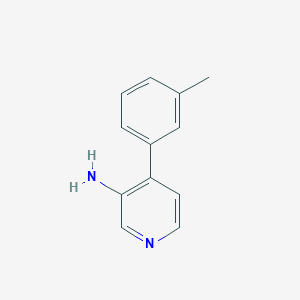
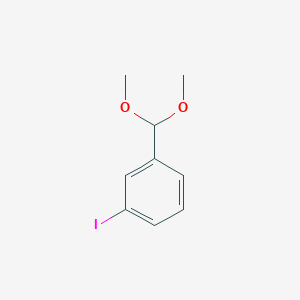
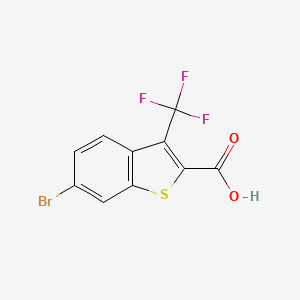





![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
